Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound . It is a derivative of N-Boc piperazine .
Synthesis Analysis
This compound can be synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis of this compound serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecule of Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the molecule adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Scientific Research Applications
Synthesis and Structural Studies
- Stereoselective Syntheses : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are closely related to the compound , have been utilized in stereoselective syntheses. These syntheses involve reactions with L-selectride to yield specific isomers, highlighting the compound's potential in creating stereospecific pharmaceuticals (Boev et al., 2015).
- Molecular Structure Analysis : The study of similar derivatives, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, includes detailed characterization by various spectroscopic methods and X-ray diffraction analysis. This highlights the compound's use in structural biology and chemistry (Kulkarni et al., 2016).
Biological Evaluation
- Antibacterial and Antifungal Activities : Derivatives of tert-butyl piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been evaluated for their antibacterial and antifungal properties. This points towards potential applications in developing new antimicrobial agents (Kulkarni et al., 2016).
Chemical Synthesis and Intermediates
- Synthesis of Biologically Active Compounds : The compound and its derivatives have been used in the synthesis of biologically active compounds, serving as intermediates in the creation of complex molecules used in pharmaceutical research (Harmsen et al., 2011).
- Preparation of Piperidine Derivatives : The compound is involved in the synthesis of piperidine derivatives, which are important in medicinal chemistry for their diverse biological activities (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-11(16)10-14(18)6-8-15(9-7-14)12(17)20-13(2,3)4/h18H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZDGIBSUOHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440483 | |
Record name | tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |
CAS RN |
401811-97-0 | |
Record name | tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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